Product packaging for ML390(Cat. No.:)

ML390

Cat. No.: B1574280
M. Wt: 406.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML390 exerts its potent differentiation effect on multiple leukemia models. this compound will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.

Properties

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Appearance

Solid powder

Purity

> 98%

Synonyms

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Origin of Product

United States

Foundational & Exploratory

Foundational Research on Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology. Positioned as the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition addresses a fundamental dependency of rapidly proliferating cancer cells on a sustained supply of nucleotides for DNA and RNA synthesis. Unlike normal differentiated cells, which can utilize the pyrimidine salvage pathway, many cancer cells are exquisitely sensitive to the depletion of pyrimidine pools induced by DHODH inhibitors. This differential reliance creates a potential therapeutic window, which has been explored in a variety of preclinical and clinical settings. This technical guide provides an in-depth overview of the foundational research on DHODH inhibitors in cancer, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical signaling pathways involved.

Mechanism of Action of DHODH Inhibitors

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. By inhibiting DHODH, small molecule inhibitors effectively halt this pathway, leading to a rapid depletion of intracellular pyrimidine pools. This pyrimidine starvation has several downstream consequences for cancer cells:

  • Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks directly impedes the synthesis of new genetic material, which is essential for the uncontrolled proliferation characteristic of cancer.

  • Cell Cycle Arrest: Depletion of nucleotides triggers cell cycle checkpoints, often leading to an arrest in the S-phase of the cell cycle.

  • Induction of Apoptosis: Sustained pyrimidine starvation can induce programmed cell death (apoptosis) through various mechanisms, including the activation of tumor suppressor pathways.

  • Modulation of Key Signaling Pathways: DHODH inhibition has been shown to impact critical cancer-related signaling pathways, including the downregulation of the oncogene c-Myc and the activation of the tumor suppressor p53.

  • Induction of Differentiation: In certain hematological malignancies, such as acute myeloid leukemia (AML), DHODH inhibitors have been observed to promote the differentiation of malignant blast cells into mature myeloid cells.

Quantitative Data on DHODH Inhibitors

The potency of DHODH inhibitors has been extensively characterized through in vitro enzyme activity assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the efficacy of these compounds.

Table 1: In Vitro Inhibitory Activity of Selected DHODH Inhibitors Against Human DHODH Enzyme
CompoundIC50 (nM)Reference
Brequinar5.2
BAY 24022341.2
ASLAN00335
Teriflunomide~24,500
A77 1726 (active metabolite of Leflunomide)~411
Table 2: Anti-proliferative Activity (IC50) of Selected DHODH Inhibitors in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
BrequinarHCT-116Colon Cancer> 30
BrequinarMiaPaca-2Pancreatic Cancer> 50
BrequinarCaSkiCervical Cancer0.747 (48h)
BrequinarHeLaCervical Cancer0.338 (48h)
LeflunomideH460Lung Cancer80.5 (48h)
A77 1726A549Lung Cancer0.13 (µg/ml)
A77 1726J774.2Macrophage3.5 (µg/ml)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the foundational research of DHODH inhibitors.

DHODH Enzyme Activity Assay (DCIP-based)

This colorimetric assay measures the activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - substrate

  • Decylubiquinone - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Potassium carbonate/HCl buffer (160 mM, pH 8.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium carbonate/HCl buffer, dihydroorotate, and decylubiquinone.

  • Add the DHODH inhibitor at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding the recombinant DHODH enzyme to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Add DCIP to the wells. The reduction of DCIP by the enzymatic reaction will result in a color change.

  • Measure the absorbance of the solution at 600 nm using a spectrophotometer.

  • The decrease in absorbance at 600 nm is proportional to the DHODH activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • DHODH inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the DHODH inhibitor and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional, to enhance tumor take-rate)

  • DHODH inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Harvest the cancer cells and resuspend them in a sterile solution (e.g., PBS), optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

ML390: A Potent Inhibitor of Dihydroorotate Dehydrogenase Overcoming Differentiation Blockade in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the proliferation of immature myeloid blasts that are blocked from terminal differentiation. Differentiation therapy, which aims to unlock this blockade and induce leukemic cells to mature and subsequently undergo apoptosis, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of ML390, a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), and its role in overcoming the differentiation blockade in AML. We will delve into the mechanism of action of this compound, from its direct enzymatic target to the downstream signaling pathways it modulates. This guide will also present a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in its discovery and characterization.

Introduction to Differentiation Blockade in AML

Acute Myeloid Leukemia is a complex and heterogeneous disease with a generally poor prognosis. A hallmark of AML is the arrest of hematopoietic progenitor cells at an immature stage of development, leading to their uncontrolled proliferation and the suppression of normal hematopoiesis. This "differentiation blockade" is often the result of genetic and epigenetic alterations that disrupt the normal transcriptional programs governing myeloid development. Key transcription factors essential for myeloid differentiation, such as PU.1 and CCAAT/enhancer-binding protein alpha (CEBPA), are frequently dysregulated in AML.

Differentiation therapy offers a targeted approach to treating AML by forcing the leukemic blasts to resume their maturation process. The success of all-trans retinoic acid (ATRA) in treating the acute promyelocytic leukemia (APL) subtype has validated this therapeutic concept. However, the broader application of differentiation-inducing agents to other AML subtypes has been a significant challenge. The discovery of this compound through high-throughput screening has provided a novel chemical probe to investigate and potentially overcome this differentiation blockade in a wider range of AML contexts.

This compound: From Discovery to a Potent DHODH Inhibitor

This compound was identified from a high-throughput phenotypic screen of over 330,000 small molecules. The screen utilized a novel murine AML cell line model engineered to express a GFP reporter under the control of the lysozyme promoter, a marker of myeloid differentiation. This allowed for the rapid identification of compounds that could induce differentiation.

Subsequent medicinal chemistry efforts optimized an initial hit compound, leading to the development of this compound. Target identification studies, including the generation of drug-resistant cell lines and subsequent genetic sequencing, revealed that the target of this compound is dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. The crystal structure of this compound in complex with human DHODH has been solved, elucidating the specific binding interactions.

Mechanism of Action: Linking Pyrimidine Starvation to Myeloid Differentiation

The primary mechanism by which this compound overcomes the differentiation blockade in AML is through the inhibition of DHODH, leading to a state of pyrimidine starvation. This metabolic stress triggers a cascade of downstream events that ultimately rewire the cellular machinery towards differentiation.

The De Novo Pyrimidine Biosynthesis Pathway and its Inhibition by this compound

The de novo synthesis of pyrimidines is essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the biosynthesis of glycoproteins and phospholipids. DHODH is the fourth and rate-limiting enzyme in this pathway. By inhibiting DHODH, this compound leads to a rapid depletion of intracellular uridine and other downstream pyrimidine pools, while causing a significant accumulation of the upstream substrate, dihydroorotate.

Downstream Signaling Consequences of DHODH Inhibition

The pyrimidine starvation induced by this compound has profound effects on cellular signaling and gene expression:

  • Suppression of Protein Translation: DHODH blockade has been shown to rapidly shut down protein translation in leukemic stem cells. This is thought to be a key event that precedes the induction of differentiation.

  • Modulation of Transcription Factors: The inhibition of DHODH and the subsequent metabolic stress can influence the expression and activity of key transcription factors. One study identified the transcription factor YY1 as a key modulator of gene expression downstream of DHODH inhibition. While a direct, causal link between this compound-induced pyrimidine starvation and the master myeloid transcription factors PU.1 and CEBPA is still an area of active investigation, the resulting differentiation phenotype strongly suggests a convergence on these critical regulatory nodes.

  • Global Reduction in Protein O-GlcNAcylation: DHODH inhibition leads to a depletion of UDP-GlcNAc, a key substrate for O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins. This post-translational modification is a nutrient sensor and plays a role in regulating the activity of many intracellular proteins, including transcription factors. A global reduction in O-GlcNAcylation may contribute to the pro-differentiative effects of this compound.

The culmination of these downstream effects is a shift in the gene expression program of the AML cell, moving away from proliferation and self-renewal towards one that favors myeloid differentiation.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data available for this compound and the related DHODH inhibitor, brequinar (BRQ), in various AML models.

Compound Assay Cell Line/Target EC50 / IC50 Reference
This compoundMyeloid DifferentiationER-HOX-GFP1.8 ± 0.6 µM
ML39

Methodological & Application

Application Notes and Protocols for ML390 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and specific inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. In various disease states, including cancer, the NRF2 pathway can be constitutively activated, leading to therapeutic resistance. This compound offers a valuable tool for studying the functional role of the NRF2 pathway and for developing novel therapeutic strategies aimed at sensitizing cancer cells to treatment.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems, including cytotoxicity assessment and analysis of its effect on NRF2 target gene expression.

Mechanism of Action

Under basal conditions, NRF2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These target genes include NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), which are key enzymes in cellular detoxification and antioxidant defense. This compound inhibits the NRF2 pathway, though the precise mechanism of its interaction is still under investigation, it is understood to disrupt the NRF2-ARE signaling cascade.

NRF2 Signaling Pathway and this compound Inhibition

Application Notes and Protocols for Inducing Differentiation in U937 Cells with ML390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human monocytic leukemia cell line, U937, is a widely utilized in vitro model for studying myeloid differentiation. Upon induction with various agents, these suspension cells can differentiate into cells resembling mature monocytes or macrophages, exhibiting characteristic morphological and functional changes. ML390 has been identified as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH by this compound has been shown to induce differentiation in acute myeloid leukemia (AML) cells, including the U937 cell line. This document provides detailed application notes and protocols for utilizing this compound to induce differentiation in U937 cells.

Mechanism of Action

This compound exerts its differentiation-inducing effect by targeting and inhibiting DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By blocking this pathway, this compound leads to a depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. This metabolic stress has been shown to trigger a cascade of events leading to cell cycle arrest and differentiation. A key downstream effect of DHODH inhibition is the downregulation of the MYC oncogene, a critical regulator of cell proliferation and differentiation. The reduction in MYC levels is a significant contributor to the induction of a myeloid differentiation program in AML cells.[1][2] The differentiating effects of this compound can be reversed by supplementing the cell culture medium with uridine, confirming the on-target activity of the compound.[2]

Signaling Pathway

The signaling pathway initiated by this compound leading to U937 cell differentiation is primarily metabolic. The inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway, leading to downstream cellular responses that promote a differentiation phenotype.

ML390_Signaling_Pathway This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibition Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) Pyrimidine_Biosynthesis->Pyrimidine_Pool MYC MYC Oncogene Downregulation Pyrimidine_Pool->MYC Depletion leads to Differentiation Myeloid Differentiation (U937 cells) MYC->Differentiation Induces

Caption: Signaling pathway of this compound-induced differentiation in U937 cells.

Quantitative Data Summary

The following tables summarize the quantitative data available for the use of this compound in inducing differentiation in myeloid leukemia cell lines.

Table 1: In Vitro Efficacy of this compound

Cell LineParameterValueReference
Murine & Human AMLED₅₀~2 µMN/A

Table 2: Key Molecular Events Following DHODH Inhibition

TreatmentCell LineTime PointObservationReference
This compoundLys-GFP-ER-HoxA948 hours>500-fold accumulation of dihydroorotate (DHO)[2]
This compoundLys-GFP-ER-HoxA948 hoursDepletion of uridine and downstream metabolites[2]
DHODH KnockoutHL6096 hoursUpregulation of CD14 and CD11b[1]
DHODH KnockoutHL6096 hoursReduced expression of MYC protein[1]
DHODH KnockoutHL6096 hoursUpregulated expression of p21[1]

Experimental Protocols

U937 Cell Culture
  • Thawing and Seeding:

    • Thaw cryopreserved U937 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and transfer to a T-75 flask.

    • Maintain the culture in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing:

    • U937 cells grow in suspension. Monitor cell density and maintain between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.

    • Split the culture every 2-3 days by diluting the cell suspension with fresh medium to the desired seeding density.

Induction of Differentiation with this compound
  • Cell Seeding:

    • Seed U937 cells at a density of 2 x 10⁵ cells/mL in a suitable culture vessel (e.g., 6-well plate, T-25 flask).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentration. An effective concentration (ED₅₀) is approximately 2 µM. It is recommended to perform a dose-response experiment (e.g., 0.5, 1, 2, 5, 10 µM) to determine the optimal concentration for your specific experimental conditions.

    • Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation:

    • Incubate the cells for 48 to 96 hours at 37°C with 5% CO₂. The optimal incubation time should be determined empirically.

Experimental Workflow

Experimental_Workflow start Start culture Culture U937 Cells start->culture seed Seed Cells for Experiment culture->seed treat Treat with this compound (and vehicle control) seed->treat incubate Incubate (48-96h) treat->incubate analyze Analyze Differentiation incubate->analyze morphology Morphological Assessment analyze->morphology flow Flow Cytometry (CD11b) analyze->flow western Western Blot (MYC, p21) analyze->western end End morphology->end flow->end western->end

Caption: Experimental workflow for this compound-induced U937 cell differentiation.

Assessment of Differentiation

1. Morphological Changes:

  • Protocol:

    • After incubation with this compound, observe the cells under a phase-contrast microscope.

    • Undifferentiated U937 cells are round and grow in suspension.

    • Differentiated cells will become larger, more adherent to the culture surface, and may exhibit a more irregular, macrophage-like morphology.

  • Expected Outcome: An increase in the number of adherent and morphologically altered cells with increasing concentrations of this compound.

2. Flow Cytometry for CD11b Expression:

  • Protocol:

    • Harvest cells by gentle scraping (if adherent) and centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 1% BSA).

    • Add a fluorescently conjugated anti-CD11b antibody (or an appropriate isotype control).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 500 µL of FACS buffer and analyze on a flow cytometer.

  • Expected Outcome: A significant increase in the percentage of CD11b-positive cells in the this compound-treated group compared to the vehicle control.

3. Western Blot for MYC and p21 Expression:

  • Protocol:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against MYC, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A decrease in the expression of MYC and an increase in the expression of p21 in this compound-treated cells.

Troubleshooting

  • Low differentiation efficiency:

    • Optimize the concentration of this compound.

    • Increase the incubation time.

    • Ensure the U937 cells are in a logarithmic growth phase before treatment.

    • Check the activity of the this compound compound.

  • High cell death:

    • Reduce the concentration of this compound.

    • Decrease the incubation time.

    • Ensure the initial cell seeding density is not too low.

  • Inconsistent results:

    • Maintain consistent cell culture conditions (passage number, media, supplements).

    • Prepare fresh dilutions of this compound for each experiment.

Conclusion

This compound is a valuable tool for inducing the differentiation of U937 cells through the inhibition of DHODH. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of myeloid differentiation and for the development of novel therapeutic strategies for AML. Further optimization of concentrations and incubation times may be necessary to achieve the desired level of differentiation for specific experimental needs.

References

Application Note: Experimental Design for ML390 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML390 is a potent and specific inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of nucleotides required for DNA and RNA replication.[1][3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleic acid precursors.[3] Consequently, inhibition of DHODH presents a promising therapeutic strategy for various cancers, particularly acute myeloid leukemia (AML), where this compound has been shown to induce myeloid differentiation.[2][3][4] This document provides detailed application notes and protocols for designing experiments to evaluate the efficacy and mechanism of action of this compound in cancer research.

Mechanism of Action of this compound

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate.[1][2] this compound inhibits DHODH, leading to a depletion of the pyrimidine pool (e.g., UMP, UDP, UTP) necessary for DNA and RNA synthesis. This blockade results in an accumulation of the upstream metabolite, dihydroorotate (DHO), and can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] The cellular effects of this compound can be reversed by supplementing the culture medium with uridine, which replenishes the pyrimidine pool via the salvage pathway, confirming the specific on-target activity of the compound.[1]

ML390_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_effects Cellular Outcomes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Nucleotides UTP, CTP (for RNA/DNA Synthesis) UMP->Nucleotides Proliferation Cancer Cell Proliferation Nucleotides->Proliferation Differentiation Differentiation (e.g., in AML) Apoptosis Apoptosis This compound This compound This compound->Orotate Inhibits This compound->Differentiation This compound->Apoptosis Uridine Exogenous Uridine Rescue Uridine->UMP Salvage Pathway

Caption: Mechanism of action of this compound via DHODH inhibition.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various cancer cell line models. This data is crucial for initial dose-ranging studies.

Cell Line Model Assay Type Parameter Effective Concentration Reference
Murine AML (ER-HoxA9)DifferentiationED50~2 µM[2]
Human AML (U937)DifferentiationED50~2 µM[2]
Human AML (THP1)DifferentiationED50~2 µM[2]

Experimental Design and Protocols

A logical workflow is essential for characterizing the effects of this compound. The process typically begins with determining the optimal concentration using cytotoxicity assays, followed by functional and mechanistic studies to confirm the mode of action.

Experimental_Workflow cluster_functional cluster_mechanistic Start 1. Cell Culture (e.g., AML cell lines) DoseResponse 2. Dose-Response Assay (e.g., MTT Assay) Determine IC50 / ED50 Start->DoseResponse FunctionalAssays 3. Functional Assays (at IC50 / ED50 concentration) DoseResponse->FunctionalAssays Differentiation Differentiation Assay Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle Cell Cycle Analysis MechanisticAssays 4. Mechanistic Validation FunctionalAssays->MechanisticAssays UridineRescue Uridine Rescue Assay Metabolite Metabolite Analysis (LC-MS/MS) DataAnalysis 5. Data Analysis & Interpretation MechanisticAssays->DataAnalysis

References

Downstream Analysis of ML390 Treatment: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive Guide for Researchers Investigating the Effects of ML390, a Potent DHODH Inhibitor

Researchers and drug development professionals now have access to a detailed set of application notes and protocols for the downstream analysis of this compound treatment. This compound is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Inhibition of DHODH with this compound has been shown to induce differentiation in acute myeloid leukemia (AML) cells, making it a compound of significant interest in cancer research.[1][2][3][4] These guidelines provide a framework for investigating the multifaceted downstream effects of this compound, from direct target engagement to broad cellular consequences.

The following protocols and application notes are designed to assist researchers in designing and executing experiments to elucidate the mechanism of action and therapeutic potential of this compound.

I. Core Concepts and Signaling Pathways

This compound's primary mode of action is the inhibition of DHODH, which is located on the inner mitochondrial membrane and is a key component of the electron transport chain.[2][4] This inhibition leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis.[5] The downstream consequences of this action are manifold, impacting cell differentiation, proliferation, and survival.

ML390_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Mitochondrial_Stress Mitochondrial Stress DHODH->Mitochondrial_Stress Inhibition causes Differentiation Myeloid Differentiation Pyrimidine_Biosynthesis->Differentiation Depletion induces Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Pyrimidine_Biosynthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to ROS Increased ROS Mitochondrial_Stress->ROS Leads to ROS->Apoptosis Can trigger

Caption: this compound inhibits DHODH, impacting key cellular pathways.

II. Experimental Workflow

A typical workflow for the downstream analysis of this compound treatment involves a multi-pronged approach to assess biochemical, phenotypic, and functional changes in the target cells.

Experimental_Workflow Start Cell Culture with This compound Treatment Biochemical Biochemical Analysis Start->Biochemical Phenotypic Phenotypic Analysis Start->Phenotypic Functional Functional Analysis Start->Functional Metabolomics Metabolite Profiling (LC-MS) Biochemical->Metabolomics WesternBlot Western Blot (DHODH, O-GlcNAc) Biochemical->WesternBlot FlowCytometry Flow Cytometry (Differentiation Markers) Phenotypic->FlowCytometry CellCycle Cell Cycle Analysis Phenotypic->CellCycle Viability Cell Viability Assays Functional->Viability Mitochondrial Mitochondrial Function Functional->Mitochondrial Apoptosis Apoptosis Assays Functional->Apoptosis

Caption: A general workflow for this compound downstream analysis.

III. Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from key experiments following this compound treatment.

Table 1: Metabolite Profiling

MetaboliteExpected ChangeFold Change (Illustrative)
Dihydroorotate (DHO)Increase>500-fold[3][4][6]
Uridine Monophosphate (UMP)DecreaseSignificant
UridineDecreaseSignificant[3][6]
Uridine Diphosphate (UDP)DecreaseSignificant[3][6]
UDP-GlcNAcDecreaseSignificant[3][6]

Table 2: Phenotypic Analysis of AML Cells

MarkerExpected Change in ExpressionMethod
CD11bIncreaseFlow Cytometry
CD14IncreaseFlow Cytometry
Gr-1 (Ly-6G/Ly-6C)IncreaseFlow Cytometry

Table 3: Functional Assays

AssayParameter MeasuredExpected Outcome
Cell Viability (e.g., MTT, CellTiter-Glo)Metabolic activity/ATP levelsDecrease (dose-dependent)
Cell Cycle AnalysisDNA contentS-phase arrest[7]
Mitochondrial ROSSuperoxide levelsIncrease[1]
Mitochondrial Membrane PotentialΔΨmDecrease/Depolarization[8][9]
Caspase-3/7 ActivityApoptosis executionIncrease

IV. Detailed Experimental Protocols

A. Protocol 1: Analysis of Pyrimidine Metabolite Levels by LC-MS

Objective: To quantify the accumulation of the upstream metabolite dihydroorotate (DHO) and the depletion of downstream pyrimidine metabolites.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards for targeted metabolites

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with this compound (e.g., 2 µM) or vehicle control for 48 hours.[4]

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold 80% methanol to the cells and scrape them from the plate.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of LC-MS grade water/acetonitrile with internal standards.

  • Analyze the samples using a targeted LC-MS method for pyrimidine pathway metabolites.

B. Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry

Objective: To measure the expression of cell surface markers associated with myeloid differentiation.

Materials:

  • This compound-treated and control cells

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against myeloid markers (e.g., FITC-CD11b, PE-CD14, APC-Gr-1)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest cells after this compound treatment and wash them with PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Block Fc receptors by incubating with an Fc block reagent for 10-15 minutes on ice.[10]

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the appropriate combination of fluorochrome-conjugated antibodies and isotype controls to the respective tubes.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Analyze the data using appropriate flow cytometry software to quantify the percentage of cells expressing the differentiation markers.

C. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells and wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer using a linear scale for the PI signal.

  • Use cell cycle analysis software to model the G1, S, and G2/M phases of the cell cycle.

D. Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the levels of mitochondrial superoxide after this compound treatment.

Materials:

  • This compound-treated and control cells

  • MitoSOX™ Red mitochondrial superoxide indicator (or equivalent)

  • HBSS (Hank's Balanced Salt Solution) or appropriate buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

  • Remove the culture medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry. For flow cytometry, use the appropriate laser and filter set for detection of the red fluorescent signal.

E. Protocol 5: Assessment of Apoptosis by Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases as an indicator of apoptosis.

Materials:

  • This compound-treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with a range of this compound concentrations and appropriate controls.

  • After the desired incubation period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the results to cell number or a viability assay performed in parallel.

References

Application Notes and Protocols for Measuring Metabolite Changes After ML390 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides. These nucleotides are essential for DNA and RNA synthesis, as well as protein glycosylation and phospholipid synthesis. By inhibiting DHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and differentiation in various cancer models, particularly acute myeloid leukemia (AML).

This application note provides detailed protocols for researchers to measure the metabolic consequences of this compound exposure in cultured cells. The primary analytical technique described is targeted Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method for quantifying known metabolites. The provided protocols cover cell culture and treatment, metabolite extraction, and LC-MS analysis, along with examples of expected quantitative data.

Signaling Pathway Perturbation by this compound

This compound's primary mechanism of action is the direct inhibition of DHODH. This enzymatic block leads to a predictable and measurable cascade of metabolic changes within the pyrimidine biosynthesis pathway. The expected consequences include a significant accumulation of the substrate upstream of the inhibited enzyme, dihydroorotate (DHO), and a depletion of the products downstream, such as orotate, UMP, and subsequent pyrimidine nucleotides.

Troubleshooting & Optimization

Technical Support Center: Minimizing ML390 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML390 in cell culture, with a focus on understanding and mitigating its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of pyrimidines, the building blocks of DNA and RNA.[4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cells that are highly dependent on this pathway.[6][7]

Q2: What is the primary cause of this compound-induced toxicity in cell culture?

The primary cause of this compound's toxicity is its on-target inhibition of DHODH.[7][8] This leads to a depletion of essential pyrimidines, which are critical for DNA replication and RNA synthesis. Cells that are actively dividing are particularly sensitive to this depletion, resulting in cytotoxicity.

Q3: Can the toxic effects of this compound be reversed?

Yes, the cytotoxic effects of this compound can be rescued by supplementing the cell culture medium with uridine.[7][9] Uridine can be utilized by cells through the pyrimidine salvage pathway, bypassing the need for de novo synthesis and replenishing the pyrimidine pool. This rescue effect is a strong indicator that the observed toxicity is due to the on-target activity of this compound.

Q4: How can I differentiate between on-target toxicity and off-target effects of this compound?

The most straightforward method is to perform a uridine rescue experiment. If the addition of uridine to the culture medium reverses the cytotoxic effects of this compound, it strongly suggests that the toxicity is on-target (i.e., due to DHODH inhibition). If toxicity persists despite uridine supplementation, it may indicate potential off-target effects. Advanced techniques like proteomic analysis or kinase screening can be employed to identify potential off-target proteins.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Problem Possible Cause Recommended Solution
Excessive cell death observed at expected effective concentrations. 1. High sensitivity of the cell line to DHODH inhibition. 2. Incorrect this compound concentration. 3. Suboptimal cell culture conditions.1. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. 2. Verify the stock concentration of your this compound solution. 3. Ensure cells are healthy and not overly confluent before treatment.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Instability of this compound in solution.1. Standardize cell seeding density for all experiments. 2. Maintain consistent incubation times with this compound. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment.
Uridine rescue is not effective in reversing toxicity. 1. Uridine concentration is too low. 2. Insufficient incubation time with uridine. 3. Potential off-target effects of this compound. 4. The cell line may have a deficient pyrimidine salvage pathway.1. Titrate the uridine concentration; a common starting point is 100 µM.[4][12] 2. Co-incubate uridine with this compound for the entire treatment duration. 3. Consider investigating potential off-target effects. 4. Verify the expression and activity of enzymes in the pyrimidine salvage pathway in your cell line.
Difficulty dissolving this compound. This compound may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then dilute it to the final working concentration in the cell culture medium.

Quantitative Data on this compound Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your experiments.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.6 (72h)[13]
MCF-7Breast Cancer>1000 (72h)[13]
DU-145Prostate Cancer53.6 (72h)[13]
WM2664Melanoma212.2 (72h)[13]
SQUU-BOral Squamous Cell CarcinomaVaries with time[14]
HeLaCervical Cancer53.74 (24h, for a similar compound)[15]
HTB-26Breast Cancer10-50[16]
PC-3Pancreatic Cancer10-50[16]
HepG2Hepatocellular Carcinoma10-50[16]

Note: IC50 values can vary depending on the assay conditions, incubation time, and cell line. It is highly recommended to perform a dose-response curve to determine the IC50 in your specific experimental setup.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol provides a step-by-step guide for assessing the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

Protocol 2: Uridine Rescue Experiment

This protocol outlines the procedure for performing a uridine rescue experiment to confirm the on-target toxicity of this compound.

Materials:

  • This compound

  • Uridine

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for a cytotoxicity assay (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Treatment Preparation: Prepare the following treatment groups in complete culture medium:

    • Vehicle control

    • This compound at a cytotoxic concentration (e.g., 2x IC50)

    • Uridine alone (e.g., 100 µM)

    • This compound + Uridine (co-treatment)

  • Treatment: Remove the existing medium and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate for the same duration as your standard this compound cytotoxicity assay.

  • Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay) following the manufacturer's protocol.

  • Data Analysis: Compare the cell viability in the this compound-treated group with the this compound + Uridine co-treated group. A significant increase in viability in the co-treated group indicates a successful rescue.

Visualizations

ML390_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS2 Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP Uridine_ext Exogenous Uridine Uridine_int Uridine Uridine_ext->Uridine_int Transporter Uridine_int->UMP CTP CTP UTP->CTP RNA_Synthesis RNA_Synthesis UTP->RNA_Synthesis RNA Polymerases DNA_Synthesis DNA_Synthesis CTP->DNA_Synthesis DNA Polymerases Protein_Synthesis Protein_Synthesis RNA_Synthesis->Protein_Synthesis Cell_Division Cell_Division DNA_Synthesis->Cell_Division Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Cell_Proliferation Cell_Proliferation Cell_Division->Cell_Proliferation This compound This compound This compound->Dihydroorotate Inhibits DHODH Troubleshooting_Workflow start High this compound Toxicity Observed check_concentration Verify this compound Concentration & Cell Line IC50 start->check_concentration dose_response Perform Dose-Response Curve check_concentration->dose_response uridine_rescue Perform Uridine Rescue Experiment dose_response->uridine_rescue rescue_successful Toxicity Reversed? uridine_rescue->rescue_successful on_target Toxicity is On-Target rescue_successful->on_target Yes off_target Potential Off-Target Effects rescue_successful->off_target No optimize_conc Optimize this compound Concentration on_target->optimize_conc

References

Technical Support Center: Translating ML390 to In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with the dihydroorotate dehydrogenase (DHODH) inhibitor, ML390. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when transitioning from in vitro experiments to in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[3][4] By inhibiting DHODH, this compound disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism is particularly effective in rapidly proliferating cells, such as in acute myeloid leukemia (AML), where this compound has been shown to induce differentiation.[2][5][4]

Q2: What are the most significant challenges when taking this compound from cell culture to animal models? The primary challenges in translating this compound to in vivo models stem from its physicochemical properties. These include:

  • Poor Aqueous Solubility: this compound has very low solubility in aqueous solutions like phosphate-buffered saline (PBS), making it difficult to prepare formulations suitable for injection without using potentially toxic co-solvents.[4][6]

  • High Plasma Protein Binding: The compound exhibits very high (99%) binding to both murine and human plasma proteins.[4] This means only a small fraction of the administered dose is free to engage with the DHODH target, potentially reducing its efficacy in vivo.

  • Chemical Stability: Solutions of this compound have been observed to show some decomposition over time, which can affect the consistency and reproducibility of experiments.[4]

  • Lack of Public Pharmacokinetic Data: Detailed in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data are not widely published, requiring researchers to perform these characterizations themselves.

Q3: Are there known off-target effects for this compound? During its initial development, this compound was screened against a panel of kinases, and no significant kinase targets were identified.[4] However, the potential for other off-target effects, especially at the higher concentrations that may be required to achieve efficacy in vivo, cannot be completely ruled out.[7][8][9] Unexpected phenotypes or toxicity in animal models could be indicative of off-target activity.

Troubleshooting Guides

Problem 1: Difficulty Preparing a Suitable Formulation for In Vivo Administration

Symptoms:

  • The compound precipitates out of solution when diluted in PBS or saline.

  • The required concentration cannot be achieved without using high percentages of DMSO or other organic solvents.

Possible Cause:

  • This compound has low intrinsic aqueous solubility.[4][6]

Solutions:

  • Develop a Co-solvent Formulation: Use a vehicle mixture designed for poorly soluble compounds. A common starting point is a three-part vehicle. For example, a formulation for the drug Imatinib involves dissolving the compound in DMSO, then mixing with PEG300 and Tween80, before the final dilution in water or saline.[10] Always test the final formulation for precipitation before administration.

  • Use Alternative Formulation Technologies: For longer-term studies, consider more advanced strategies such as lipid-based formulations, nano-suspensions, or encapsulation in polymers like Poly(lactic-co-glycolic acid) (PLGA) to improve solubility and control release.[11][12]

  • Conduct Vehicle Toxicity Studies: Always run a parallel group of animals treated with the vehicle alone to ensure that any observed effects are due to this compound and not the delivery agents.

Problem 2: Lack of Efficacy in Animal Models Despite Successful In Vitro Results

Symptoms:

  • No significant tumor growth inhibition or desired therapeutic effect is observed at doses extrapolated from in vitro data.

  • Results are inconsistent between experiments.

Possible Causes:

  • Poor Bioavailability: The drug may not be reaching the target tissue at sufficient concentrations due to poor absorption, rapid metabolism, or high plasma protein binding.[4][13]

  • Insufficient Target Engagement: The free concentration of this compound at the tumor site may be below the level required to inhibit DHODH effectively.

  • Compound Instability: The compound may be degrading in the formulation vial or after administration.[4]

Solutions:

  • Perform a Pharmacokinetic (PK) Study: The first step is to measure the concentration of this compound in the plasma of the animal model over time after a single dose. This will determine key parameters like Cmax (peak concentration), half-life, and overall exposure (AUC). (See Experimental Protocols section).

  • Conduct a Pharmacodynamic (PD) Study: Correlate the PK profile with a biomarker of DHODH inhibition. A robust PD marker for this compound is the accumulation of DHODH's substrate, dihydroorotate (DHO), in plasma or tissue.[3][14] This confirms that the drug is reaching its target and engaging it.

  • Adjust the Dosing Regimen: Based on the PK/PD data, adjust the dose level and frequency to maintain a free plasma concentration of this compound above the target IC50 for a sustained period.

  • Prepare Formulations Fresh: Due to potential instability, prepare this compound formulations immediately before use and protect them from light and heat.[4]

Experimental Protocols

Key Experiment: Mouse Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration profile and key pharmacokinetic parameters of this compound in mice following a single administration.

Methodology:

  • Animals: Use a cohort of 6-8 week old mice (e.g., C57BL/6 or the strain used for efficacy models). Group animals for different time points (n=3 per time point).

  • Formulation Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • For a final dosing solution, prepare a vehicle of 10% DMSO, 40% PEG300, and 50% sterile water.

    • Add the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg injection volume). Vortex thoroughly. The solution should be clear. Prepare fresh on the day of the experiment.

  • Administration: Administer a single dose of this compound via intraperitoneal (IP) injection to bypass first-pass metabolism. A typical starting dose might be 10-30 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 50-100 µL) into EDTA-coated tubes at designated time points. Suggested time points: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • Process blood immediately by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2]

  • Data Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

Quantitative Data Summary

ParameterValueSource
DHODH Inhibition IC50 0.56 µM[1][2]
Cellular ED50 (AML cells) ~2 µM[3][14]
Solubility (DMSO) 20 - 81 mg/mL[2][6]
Solubility (DMSO:PBS 1:2) 0.3 mg/mL[6]
Plasma Protein Binding 99% (murine and human)[4]
PBS Solubility (pH 7.4) 2.5 µM (~1 µg/mL)[4]

Visualizations

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> CTP, TTP Orotate->UMP This compound This compound This compound->Dihydroorotate Inhibits

Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.

InVivo_Troubleshooting_Workflow start Start: In Vivo Experiment Shows Poor Efficacy check_formulation 1. Assess Formulation Is it soluble and stable? start->check_formulation check_formulation->start No, Reformulate run_pk 2. Conduct PK Study Is drug exposure adequate? check_formulation->run_pk Yes run_pk->check_formulation No, Increase Dose or Reformulate run_pd 3. Conduct PD Study Is the target being modulated? run_pk->run_pd Yes optimize_dose 4. Optimize Dosing Regimen run_pd->optimize_dose Yes re_evaluate Re-evaluate Hypothesis (e.g., off-target effects, model relevance) run_pd->re_evaluate No success Successful In Vivo Study optimize_dose->success

Caption: A logical workflow for troubleshooting poor in vivo results with this compound.

References

Validation & Comparative

Confirming ML390's Specificity for DHODH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), with other known DHODH inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the scientific context.

This compound: A Selective DHODH Inhibitor

This compound is a small molecule that has been identified as a potent inhibitor of human DHODH, an enzyme crucial for the de novo pyrimidine biosynthesis pathway. Its discovery stemmed from a high-throughput phenotypic screen for compounds that could induce myeloid differentiation in acute myeloid leukemia (AML) cells. Subsequent target identification efforts, including genetic resistance studies and in vitro enzymatic assays, pinpointed DHODH as the molecular target of this compound. Further confirmation was provided by X-ray crystallography, which elucidated the binding mode of this compound to the DHODH protein.

A key characteristic that substantiates DHODH as the primary target of this compound is the observation that its cellular effects can be reversed by the addition of uridine to the cell culture medium. This "uridine rescue" phenomenon bypasses the enzymatic block imposed by this compound, replenishing the pyrimidine pool necessary for cell proliferation and survival.

Comparative Analysis of DHODH Inhibitors

To contextualize the potency of this compound, it is essential to compare its activity with other well-characterized DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)Notes
This compound Human DHODH0.56[1]Identified through a phenotypic screen for AML differentiation.
BrequinarHuman DHODH~0.0052 - 0.02A potent, well-studied DHODH inhibitor.
TeriflunomideHuman DHODH~0.6Active metabolite of Leflunomide, an approved drug for autoimmune diseases.
LeflunomideHuman DHODH2.5A pro-drug for Teriflunomide.
ASLAN003Human DHODH0.035An orally active DHODH inhibitor.

Specificity Profile of this compound

Experimental Protocols

To facilitate the replication and validation of findings related to this compound's specificity, we provide detailed methodologies for two key experiments.

In Vitro DHODH Inhibition Assay (Colorimetric DCIP Assay)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH protein

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Potassium chloride (KCl, 150 mM)

  • Triton X-100 (0.05%)

  • Coenzyme Q10 (100 µM)

  • DCIP (200 µM)

  • Dihydroorotic acid (DHO, 500 µM)

  • This compound or other test inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare the reaction buffer: Combine Tris-HCl, KCl, and Triton X-100.

  • Prepare inhibitor solutions: Dissolve this compound and other inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution.

  • Set up the reaction: In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP to each well.

  • Add inhibitor: Add the desired concentration of this compound or control vehicle (e.g., DMSO) to the respective wells.

  • Pre-incubation: Add the recombinant DHODH enzyme to the wells and pre-incubate the mixture at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Start the enzymatic reaction by adding dihydroorotic acid (DHO) to all wells.

  • Measure absorbance: Immediately begin monitoring the decrease in absorbance at 600-650 nm in a microplate reader at 25°C. The reduction of DCIP by DHODH leads to a color change and a decrease in absorbance.

  • Data analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Uridine Rescue Assay in Cell Culture

This cell-based assay confirms that the phenotypic effects of a DHODH inhibitor are due to the depletion of the pyrimidine pool.

Materials:

  • Cancer cell line sensitive to DHODH inhibition (e.g., HL-60, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other DHODH inhibitor

  • Uridine stock solution (e.g., 100 mM in water or PBS, sterile-filtered)

  • Cell viability/proliferation assay reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density for the chosen cell viability assay and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Treat the cells with a range of this compound concentrations.

  • Uridine Co-treatment: For each concentration of this compound, prepare a parallel set of wells that are co-treated with a final concentration of uridine (e.g., 100 µM). Include wells with uridine alone as a control. Also include vehicle-treated control wells.

  • Incubation: Incubate the plates for a period appropriate to observe the effects of the inhibitor on cell viability (e.g., 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the cell viability against the concentration of this compound in the presence and absence of uridine. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and confirms the on-target effect of the inhibitor.

Visualizing the Workflow for Specificity Confirmation

The following diagram illustrates the logical workflow for confirming the specificity of an enzyme inhibitor like this compound.

G cluster_in_vitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_specificity Specificity Profiling enzymatic_assay Enzymatic Assay (e.g., DCIP Assay) determine_ic50 Determine IC50 enzymatic_assay->determine_ic50 target_confirmation Target Confirmation: DHODH determine_ic50->target_confirmation phenotypic_screen Phenotypic Screen (e.g., Differentiation) uridine_rescue Uridine Rescue Assay phenotypic_screen->uridine_rescue uridine_rescue->target_confirmation selectivity_panel Broad Enzyme/ Kinase Panel Screening off_target_id Identify Off-Targets selectivity_panel->off_target_id off_target_id->target_confirmation initial_hit Initial Hit Compound (e.g., this compound) initial_hit->enzymatic_assay initial_hit->phenotypic_screen initial_hit->selectivity_panel

Workflow for confirming the specificity of an enzyme inhibitor.

Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound and other DHODH inhibitors.

pyrimidine_pathway cluster_block carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... orotate Orotate dihydroorotate->orotate DHODH block X ump UMP orotate->ump ... downstream UTP, CTP (RNA, DNA Synthesis) ump->downstream This compound This compound & Other DHODH Inhibitors This compound->dihydroorotate uridine_salvage Uridine Salvage Pathway uridine_salvage->ump

DHODH inhibition in the de novo pyrimidine biosynthesis pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML390
Reactant of Route 2
Reactant of Route 2
ML390

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.